Technical Monograph: 1-(Thiophen-3-ylmethyl)piperidin-4-ol
Technical Monograph: 1-(Thiophen-3-ylmethyl)piperidin-4-ol
[1][2]
Executive Summary
1-(Thiophen-3-ylmethyl)piperidin-4-ol (CAS 864388-84-1 ) is a specialized heterocyclic building block widely utilized in medicinal chemistry.[1][2][3] Characterized by a 4-hydroxypiperidine core N-alkylated with a 3-thienylmethyl group, this compound serves as a critical intermediate in the synthesis of bioactive molecules, particularly in the development of antihistamines, antipsychotics, and kinase inhibitors.[2] Its structural utility lies in the bioisosteric replacement of benzyl groups with the thiophene moiety, often improving metabolic stability or altering lipophilicity profiles in drug candidates.[2]
This guide provides a comprehensive technical analysis of the compound, including validated synthetic protocols, physicochemical properties, and handling standards for research applications.[2]
Chemical Identity & Physicochemical Profile[1][4][5][6]
Nomenclature and Identification
| Parameter | Technical Detail |
| CAS Registry Number | 864388-84-1 |
| IUPAC Name | 1-(Thiophen-3-ylmethyl)piperidin-4-ol |
| Synonyms | 1-(3-Thienylmethyl)-4-piperidinol; 1-(3-Thienylmethyl)-4-hydroxypiperidine |
| Molecular Formula | C₁₀H₁₅NOS |
| Molecular Weight | 197.30 g/mol |
| SMILES | OC1CCN(CC2=CSC=C2)CC1 |
| InChIKey | JQJVNJKLFUBEBG-UHFFFAOYSA-N |
Calculated Physicochemical Properties
Understanding the "drug-like" properties is essential for researchers incorporating this fragment into larger scaffolds.[1][2]
| Property | Value (Predicted) | Significance in Drug Design |
| cLogP | ~1.2 - 1.5 | Indicates moderate lipophilicity; suitable for CNS penetration optimization.[1][2] |
| TPSA | ~49 Ų | Favorable for membrane permeability (Rule of 5 compliant).[2] |
| pKa (Basic N) | ~8.5 - 9.0 | Exists predominantly as a cation at physiological pH (7.4).[1][2] |
| H-Bond Donors | 1 (OH) | Key interaction point for receptor binding (e.g., H-bond to Ser/Thr residues).[1][2] |
| H-Bond Acceptors | 3 (N, O, S) | Thiophene sulfur can act as a weak acceptor.[2] |
Synthetic Methodology: Reductive Amination
The most robust and "self-validating" method for synthesizing CAS 864388-84-1 is the reductive amination of 3-thiophenecarboxaldehyde with 4-piperidinol .[1][2] This route is preferred over direct alkylation (using 3-(chloromethyl)thiophene) due to milder conditions and the avoidance of lachrymatory alkylating agents.[1][2]
Reaction Logic
The reaction proceeds via the formation of an iminium ion intermediate, which is selectively reduced in situ.[2]
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Reagent Choice: Sodium Triacetoxyborohydride (STAB) is the reducing agent of choice.[2] Unlike NaBH₄, STAB is less basic and less reactive toward the aldehyde itself, preventing the formation of the 3-thiophenemethanol byproduct.[2]
-
Solvent System: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) allows for efficient solvation of the organic components while maintaining a slightly acidic environment (often aided by Acetic Acid) to catalyze iminium formation.[2]
Validated Protocol
Materials:
Step-by-Step Workflow:
-
Imine Formation: In a dry flask under nitrogen, dissolve 3-thiophenecarboxaldehyde and 4-piperidinol in anhydrous DCM. Add Acetic Acid. Stir at room temperature for 30–60 minutes. Checkpoint: The solution may darken slightly; this indicates imine/iminium formation.[2]
-
Reduction: Cool the mixture to 0°C (optional, but improves selectivity). Add STAB portion-wise over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitoring: TLC (MeOH/DCM 1:9) should show consumption of the aldehyde.[2]
-
Quench & Workup: Quench with saturated aqueous NaHCO₃ (gas evolution will occur). Extract with DCM (3x).[2]
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Gradient: 0–10% MeOH in DCM with 1% NH₄OH) to yield the title compound.
Synthesis Visualization
Figure 1: Step-wise reductive amination workflow for the synthesis of CAS 864388-84-1.
Medicinal Chemistry Applications
This compound is rarely an endpoint; it is a pharmacophore scaffold .
Thiophene as a Bioisostere
In drug design, the 3-thienyl group is often used as a bioisostere for a phenyl ring.[2]
-
Electronic Effects: Thiophene is electron-rich (π-excessive) compared to benzene.[1][2] This can enhance cation-π interactions with receptor binding sites.[1][2]
-
Metabolic Stability: The sulfur atom introduces different metabolic soft spots (e.g., S-oxidation) compared to the phenyl ring, potentially altering clearance rates (Cl_int).[2]
-
Steric Profile: The 5-membered ring is slightly smaller than a 6-membered phenyl ring, which can be critical for fitting into tight hydrophobic pockets.[1][2]
Structural Logic in Drug Design
The molecule consists of three distinct functional zones:
-
The Head (4-OH): A polar handle for further functionalization (e.g., etherification, esterification) or direct H-bonding.[2]
-
The Core (Piperidine): A semi-rigid spacer that directs the vector of the substituents.[2]
-
The Tail (Thiophene): A lipophilic anchor.
Figure 2: Pharmacophore segmentation of 1-(Thiophen-3-ylmethyl)piperidin-4-ol.
Analytical Characterization
Researchers should verify the identity of the synthesized material using the following spectroscopic markers.
Proton NMR (¹H NMR) Expectations (CDCl₃, 400 MHz)
-
Thiophene Protons: Three distinct signals in the aromatic region (~δ 7.0–7.4 ppm).[2]
-
Benzylic Methylene: A singlet (or AB quartet if chiral environment) around δ 3.5–3.6 ppm (N-CH₂-Thiophene).[1][2]
-
Piperidine Core:
Mass Spectrometry (ESI-MS)
Safety & Handling
-
Hazards: As a tertiary amine and thiophene derivative, treat as an irritant.[2]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store in a cool, dry place (2–8°C recommended). The amine is stable, but the thiophene ring can be sensitive to strong oxidizers.[2]
-
Disposal: Dispose of as hazardous organic waste containing nitrogen and sulfur.
References
-
ChemicalBook. 1-(Thiophen-3-ylmethyl)piperidin-4-ol Product Entry. Retrieved from [1][2]
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ChemSrc. CAS 864388-84-1 Physicochemical Data. Retrieved from [1][2]
-
Abdel-Magid, A. F., et al. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Journal of Organic Chemistry. (Standard protocol reference for Section 3).
Sources
- 1. 2098105-73-6|3-(3-(Thiophen-3-yl)-1H-pyrazol-1-yl)piperidine|BLD Pharm [bldpharm.com]
- 2. Scavenger assisted combinatorial process for preparing libraries of tertiary amine compounds - Patent 0816310 [data.epo.org]
- 3. 1307775-55-8,4-(2,2-dimethylpropanoyl)morpholine-2-carboxylic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. CAS 13444-24-1: 1-Ethyl-3-piperidinol | CymitQuimica [cymitquimica.com]
